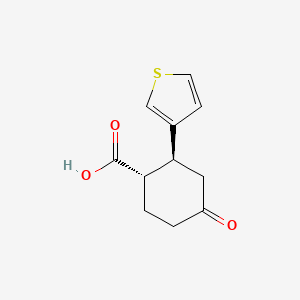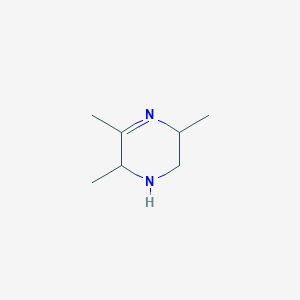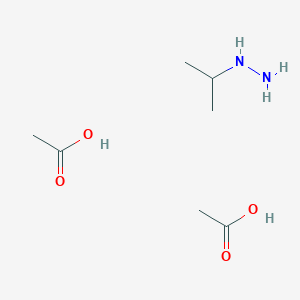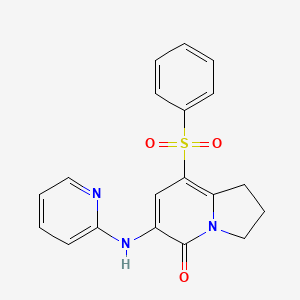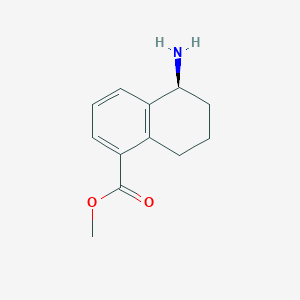
6-Amino-5,7-dihydro-4H-purin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5,7-dihydro-4H-purin-2-ol is a heterocyclic compound with the molecular formula C5H7N5O. It is a derivative of purine, a fundamental structure in biochemistry, particularly in the formation of nucleotides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5,7-dihydro-4H-purin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of guanidine with formamide, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of catalysts and specific temperature and pH controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5,7-dihydro-4H-purin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of purine-2,6-dione derivatives, while substitution reactions can yield various alkylated or halogenated purine compounds .
Aplicaciones Científicas De Investigación
6-Amino-5,7-dihydro-4H-purin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its role in nucleotide metabolism and its potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-5,7-dihydro-4H-purin-2-ol involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The pathways involved often include those related to DNA and RNA synthesis, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Adenine: 6-Amino-9H-purin, another purine derivative involved in nucleotide synthesis.
Hypoxanthine: 6-Oxo-1,6,7,8-tetrahydropurine, a key intermediate in purine metabolism.
Uniqueness
6-Amino-5,7-dihydro-4H-purin-2-ol is unique due to its specific functional groups and the resulting chemical properties.
Propiedades
Fórmula molecular |
C5H7N5O |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
6-amino-3,4,5,7-tetrahydropurin-2-one |
InChI |
InChI=1S/C5H7N5O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1-2,4H,(H,7,8)(H3,6,9,10,11) |
Clave InChI |
HLCKSJMKXNAVQA-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2C(N1)C(=NC(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


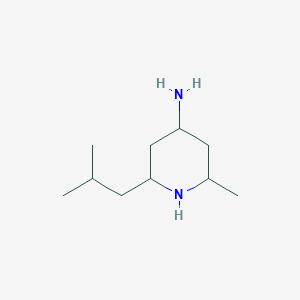
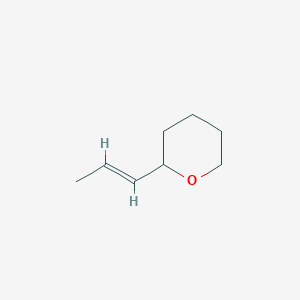
![2,5-Bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13113230.png)



